molecular formula C24H29N3O5S B11085136 N-cyclohexyl-2-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)benzamide

N-cyclohexyl-2-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)benzamide

Cat. No.: B11085136
M. Wt: 471.6 g/mol
InChI Key: OBTZTMZUFVKIBS-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzamido intermediate, followed by the introduction of the morpholine-4-sulfonyl group under controlled conditions. The final step involves the cyclohexylation of the compound to achieve the desired product. Reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-CYCLOHEXYL-2-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and sulfonyl derivatives, such as:

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-cyclohexyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzamide

InChI

InChI=1S/C24H29N3O5S/c28-23(18-7-6-10-20(17-18)33(30,31)27-13-15-32-16-14-27)26-22-12-5-4-11-21(22)24(29)25-19-8-2-1-3-9-19/h4-7,10-12,17,19H,1-3,8-9,13-16H2,(H,25,29)(H,26,28)

InChI Key

OBTZTMZUFVKIBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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